Triphenyl(pivaloyloxy)stannane

Description

Context within Organotin Chemistry and its Evolution

Organotin chemistry, the study of compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. researchgate.netsysrevpharm.org The field has since evolved from fundamental discoveries to widespread industrial applications, including their use as PVC stabilizers, catalysts, and biocides. researchgate.netsysrevpharm.org Organotin compounds are broadly categorized into mono-, di-, tri-, and tetraorganotins based on the number of organic groups attached to the tin atom. researchgate.net Triorganotin compounds, the class to which Triphenyl(pivaloyloxy)stannane belongs, have been a particular focus of research due to their distinct chemical and biological properties. researchgate.net

The evolution of organotin chemistry has seen a move towards the synthesis of compounds with tailored functionalities. Organotin carboxylates, which feature a carboxylate group bonded to the tin atom, represent a significant class of these functionalized compounds. sysrevpharm.org Their synthesis is often achieved through the reaction of organotin halides with the corresponding carboxylic acid or its salt. sysrevpharm.org This has allowed for the introduction of a wide variety of carboxylate ligands, modulating the steric and electronic properties of the organotin moiety and, consequently, its reactivity and potential applications.

Significance of this compound as a Synthetic Building Block

The primary significance of this compound in synthetic organic chemistry lies in its role as a precursor to triphenyltin (B1233371) radicals. ontosight.ai In radical-mediated reactions, the tin-oxygen bond of this compound can undergo homolytic cleavage to generate the triphenyltin radical, (C₆H₅)₃Sn•. This radical species is a key intermediate in a variety of synthetic transformations.

One of the most notable applications is in radical chain reactions where the triphenyltin radical can abstract a halogen atom from an organic substrate, thereby initiating a sequence of radical events. ontosight.ai These reactions are instrumental in the formation of carbon-carbon bonds, the reduction of halides, and the introduction of various functional groups into complex molecules. ontosight.ai The use of organotin compounds like this compound provides a reliable method for generating radicals under relatively mild conditions, making them valuable tools in the synthesis of natural products and other intricate organic structures. The bulky pivaloyloxy group can influence the reactivity and selectivity of the radical generation process.

Current Research Landscape and Knowledge Gaps for the Compound

The current research landscape for organotin carboxylates, including this compound, is increasingly focused on their potential biological activities. Numerous studies have investigated the cytotoxic effects of various organotin(IV) carboxylates against a range of cancer cell lines, with some compounds showing promising results. nih.gov The nature of the organic groups on the tin atom and the structure of the carboxylate ligand have been shown to play a crucial role in determining the biological efficacy of these compounds. nih.gov

Despite the growing body of research, significant knowledge gaps remain. A key area requiring further investigation is the precise mechanism of action of these compounds at a molecular level. ijariie.com While it is understood that their biological activity is linked to their structure, the specific cellular targets and the pathways through which they exert their effects are not yet fully elucidated. ijariie.com Furthermore, there is a need for a deeper understanding of the environmental fate and transport of organotin compounds. researchgate.net The potential for leaching from materials and long-range atmospheric transport are areas where knowledge is still developing. researchgate.net For this compound specifically, while its role as a radical initiator is established, a more comprehensive exploration of its applications in a wider range of synthetic methodologies is an area ripe for further research.

Scope and Objectives of the Academic Research Outline

The scope of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound. The primary objective is to present a thorough understanding of this compound by strictly adhering to the outlined sections. This includes situating the compound within the broader field of organotin chemistry, detailing its significance as a synthetic reagent, and summarizing the current state of research, including the identification of existing knowledge gaps. The article aims to be an informative resource for researchers and students with an interest in organometallic chemistry and synthetic methodologies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄O₂Sn |

| Molecular Weight | 451.15 g/mol |

| Appearance | Solid (form not specified in results) |

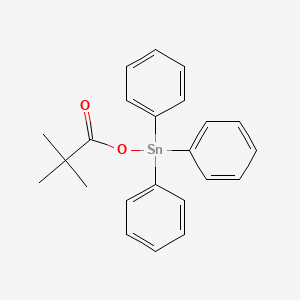

| Structure | A tin atom bonded to three phenyl groups and one pivaloyloxy group. ontosight.ai |

Spectroscopic Data for Related Triphenyltin Carboxylates

| Compound Type | ¹¹⁹Sn NMR Chemical Shift (δ, ppm) |

| Triphenyltin Benzoates | Chemical shifts are influenced by substituents on the benzoate (B1203000) ring and the solvent used. |

| Triphenyltin Derivatives | A wide range of chemical shifts has been reported, depending on the other substituents on the tin atom. |

Properties

CAS No. |

20451-90-5 |

|---|---|

Molecular Formula |

C23H24O2Sn |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

triphenylstannyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/3C6H5.C5H10O2.Sn/c3*1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h3*1-5H;1-3H3,(H,6,7);/q;;;;+1/p-1 |

InChI Key |

RQAQGOWWZZZDOG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenyl Pivaloyloxy Stannane

Direct Synthesis Routes

Direct synthesis methods are characterized by the direct formation of the triphenyl(pivaloyloxy)stannane molecule from precursors already containing the triphenyltin (B1233371) and pivaloyloxy functionalities.

Reaction of Triphenyltin Halides with Pivaloyloxy Anion Precursors

A common and straightforward method for synthesizing this compound involves the reaction of a triphenyltin halide, most commonly triphenyltin chloride (Ph3SnCl), with a source of the pivaloyloxy anion. researchgate.net This anion is typically generated from pivalic acid or its salts. The general reaction can be represented as:

Ph3SnCl + (CH3)3CCOOM → Ph3SnOOC(CH3)3 + MCl

Where M can be a metal cation like sodium or potassium, or it can be a proton in the case of using pivalic acid directly, often in the presence of a base to neutralize the formed HCl. For instance, the reaction can be carried out by treating triphenyltin chloride with pivalic acid in the presence of a base like triethylamine (B128534) (Et3N). researchgate.net

Another variation involves the hydrolysis of triphenyltin chloride to triphenyltin hydroxide (B78521) (Ph3SnOH), which is then reacted with pivalic acid. google.com This two-step approach first involves the conversion of the halide to the hydroxide, followed by an esterification-like reaction. google.com

Variations in Reaction Conditions and Reagent Stoichiometry

The efficiency and outcome of the direct synthesis can be influenced by several factors, including the solvent, temperature, and stoichiometry of the reactants. Anhydrous organic solvents such as n-hexane, benzene, acetone, methanol (B129727), or ethanol (B145695) are often employed due to the hydrolysable nature of the organotin halide starting materials. sysrevpharm.org The choice of solvent can affect the solubility of reactants and products, thereby influencing the reaction rate and ease of product isolation.

The stoichiometry of the reactants is a critical parameter. A 1:1 molar ratio of the triphenyltin halide and the pivaloyloxy precursor is typically used. The reaction temperature can vary, with some preparations proceeding at room temperature while others may require refluxing to achieve a quantitative yield. sysrevpharm.org The specific conditions are often optimized to ensure complete reaction and minimize the formation of byproducts.

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods involve the synthesis of a triphenyltin-containing precursor which is then chemically modified to introduce the pivaloyloxy group.

Functional Group Interconversions Leading to the Pivaloyloxy Moiety

One indirect route involves the synthesis of triphenyltin hydride (Ph3SnH) and its subsequent reaction. For example, O-directed free radical hydrostannation of certain alkynes with Ph3SnH can lead to the formation of vinyltriphenylstannanes. rsc.orgrsc.org While not a direct synthesis of this compound, this demonstrates a method where a triphenyltin group is attached to a molecule that could potentially be converted to a pivaloate. The pivaloyl group (Piv or Pv) itself is a common protecting group for alcohols in organic synthesis. wikipedia.org An alcohol can be treated with pivaloyl chloride (PvCl) or pivaloic anhydride (B1165640) to form a pivaloate ester. wikipedia.org Theoretically, a molecule containing both a triphenyltin group and a hydroxyl group could undergo such a reaction to form this compound, although specific examples for this exact transformation are not prevalent in the searched literature.

Synthesis of Related Organotin Pivaloate Complexes

The synthesis of other organotin pivaloate complexes provides insight into the general strategies that could be applied to this compound. For instance, the synthesis of potassium pivalates from potassium tert-butoxide and pivalic acid has been reported, which can then be used to form complexes with other metals. researchgate.net This highlights the availability of pivaloate precursors for reaction with various organotin compounds. The general principles of reacting an organotin oxide or halide with a carboxylic acid or its salt are broadly applicable across different organotin derivatives. sysrevpharm.orgmdpi.com

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. royalsocietypublishing.orgchemistryjournals.net For organotin compounds, this is particularly relevant due to the toxicity of some of these substances. uu.nl Green chemistry approaches to the synthesis of this compound would focus on several key areas:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net While organotin halides are hydrolysable, conducting reactions in aqueous media under controlled pH could be a potential green route.

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. bio-conferences.org While the direct synthesis routes are often high-yielding without a catalyst, exploring catalytic systems could further enhance their green credentials.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. royalsocietypublishing.org Direct synthesis methods generally have good atom economy.

Renewable Feedstocks: While not directly applicable to the synthesis of the triphenyltin moiety, the pivalic acid precursor can be considered in terms of its production from renewable sources if such routes become economically viable. royalsocietypublishing.org

Currently, specific literature detailing "green" synthetic routes exclusively for this compound is scarce. However, the broader field of green organometallic chemistry is an active area of research, and the principles can be applied to optimize existing synthetic methods. bio-conferences.orgnih.gov This could involve solvent-free reaction conditions or the use of biocatalysis. chemistryjournals.net

Structural Elucidation and Advanced Spectroscopic Characterization of Triphenyl Pivaloyloxy Stannane

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the molecular vibrations within Triphenyl(pivaloyloxy)stannane.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of this compound reveals characteristic absorption bands for both the triphenyltin (B1233371) and pivaloyloxy moieties.

The carboxylate group (COO) of the pivaloyloxy ligand provides critical insight into the compound's structure. The positions of the asymmetric ν(COO)asym and symmetric ν(COO)sym stretching vibrations are particularly diagnostic. The difference between these two frequencies, Δν = [ν(COO)asym - ν(COO)sym], can elucidate the coordination mode of the carboxylate ligand. In many organotin(IV) carboxylates, an isobidentate coordination mode of the carboxylate moiety is observed, leading to a specific trigonal bipyramidal geometry around the tin atom in the solid state. fccollege.edu.pkfccollege.edu.pk

Key vibrational bands observed in related triphenyltin carboxylates include those for the Sn-O bond, which typically appear in the region of 723-782 cm⁻¹, and the Sn-O-C bond, found around 1170-1177 cm⁻¹. dergipark.org.tr The asymmetric C=O stretching vibration, ν(OCO)asym, for similar compounds has been noted around 1646 cm⁻¹. uzh.ch The spectrum is also characterized by absorptions corresponding to the phenyl groups attached to the tin atom and the tert-butyl group of the pivaloyl ligand.

Table 1: Characteristic FTIR Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C=O Stretch | Carboxylate (COO) | ~1640-1650 |

| Symmetric C=O Stretch | Carboxylate (COO) | ~1370-1390 |

| C-H Bending | tert-Butyl | ~1480, ~1360 |

| Sn-O-C Stretch | Stannoxy-Carbonyl | ~1170-1177 |

| Phenyl Ring Vibrations | C₆H₅ | ~1075, ~1022, ~997 |

| Sn-O Stretch | Tin-Oxygen | ~720-785 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is dominated by the vibrations of the triphenyltin cation. nih.gov

Analysis of the closely related triphenyltin chloride shows strong Raman signals characteristic of the phenyl rings. nih.gov A very strong band observed around 1001 cm⁻¹ is assigned to the phenyl ring breathing mode. nih.gov Other significant bands include the trigonal ring breathing mode at approximately 1023 cm⁻¹ and the C-H in-plane bending at 1076 cm⁻¹. nih.gov The Sn-Ph symmetric stretching vibration is also a key feature, typically appearing at a lower frequency. The pivaloyloxy group's vibrations, while present, are generally weaker in Raman scattering compared to the highly polarizable phenyl rings.

Table 2: Key Raman Shifts for the Triphenyltin Moiety

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1580 | Phenyl C=C Stretching |

| ~1076 | Phenyl C-H In-plane Bending |

| ~1023 | Trigonal Ring Breathing |

| ~1001 | Phenyl Ring Breathing (Strong) |

| ~670 | Phenyl Ring Deformation |

| ~214 | Sn-Ph Symmetric Stretching |

Data based on analysis of triphenyltin chloride. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the hydrogen, carbon, and tin atomic environments.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. For this compound, the spectrum is expected to show two distinct sets of signals.

The protons of the three phenyl groups attached to the tin atom typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.8 ppm. fccollege.edu.pkfccollege.edu.pk The nine equivalent protons of the tert-butyl group of the pivaloyloxy ligand are expected to produce a sharp singlet at a much higher field, generally around δ 1.2 ppm. The integration of these signals (15H for the phenyl groups to 9H for the tert-butyl group) would confirm the molecular ratio.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (C₆H₅) | Multiplet | 7.2 - 7.8 |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum gives detailed information about the carbon skeleton. The spectrum for this compound will show signals for the pivaloyloxy ligand and the phenyl groups. The carbon of the carboxyl group is typically found in the region of δ 160-180 ppm. dergipark.org.tr The phenyl carbons appear in the aromatic window (δ 125-140 ppm), often with four distinct signals for the ipso-, ortho-, meta-, and para-carbons due to different electronic environments and coupling to the tin atom. capes.gov.br

A crucial feature is the coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the directly attached ipso-carbon of the phenyl rings, denoted as ¹J(¹¹⁹Sn-¹³C). The magnitude of this coupling constant is highly dependent on the coordination number of the tin atom. For four-coordinate triphenyltin compounds, the ¹J(¹¹⁹Sn-¹³C) value is typically in the range of 550–660 Hz, whereas for five-coordinate species, this value increases significantly to 750–850 Hz. capes.gov.br This makes ¹³C NMR a valuable tool for inferring the compound's geometry in solution.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(¹¹⁹Sn-¹³C) (Hz) |

|---|---|---|

| Carboxyl (COO) | ~178 | - |

| Phenyl (ipso-C) | ~138 | 550-850 |

| Phenyl (ortho-, meta-, para-C) | 128-137 | - |

| Quaternary C ((CH₃)₃C ) | ~39 | - |

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is exceptionally sensitive to the electronic and structural environment of the tin nucleus. huji.ac.il The chemical shift, δ(¹¹⁹Sn), is a direct probe of the coordination number and geometry of the tin atom. This is particularly useful for distinguishing between different structural forms of this compound that may exist in the solid state versus in solution.

In non-coordinating solvents, triphenyltin carboxylates typically exist as four-coordinate monomers. The ¹¹⁹Sn chemical shift for such species falls in the range of -40 to -120 ppm. capes.gov.br However, in the solid state or in coordinating solvents, these molecules can associate to form five-coordinate polymeric structures with a trigonal bipyramidal geometry around the tin atom. This change in coordination number induces a significant upfield shift in the ¹¹⁹Sn signal to a range of approximately -180 to -260 ppm, or in some systems, -77 to -85 ppm. capes.gov.brscielo.org.mxredalyc.org Therefore, ¹¹⁹Sn NMR is the definitive technique for establishing the coordination state of the tin atom in this compound.

Table 5: ¹¹⁹Sn NMR Chemical Shifts and Corresponding Tin Coordination

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| 4 | Tetrahedral (Monomeric) | -40 to -120 capes.gov.br |

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks within the molecule. For this compound, this technique would primarily confirm the connectivity within the phenyl rings, showing correlations between the ortho, meta, and para protons. The tert-butyl group of the pivaloyl moiety would appear as a singlet and thus would not show any COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. tandfonline.comgoogle.com This is crucial for assigning the carbon signals of the phenyl groups and the pivaloyl ligand.

A hypothetical HSQC correlation table for this compound is presented below, based on typical chemical shifts for such moieties.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Assignment |

| ~7.7-7.8 ppm (multiplet) | ~137 ppm | Ortho-protons/carbons of phenyl groups |

| ~7.4-7.5 ppm (multiplet) | ~130 ppm / ~129 ppm | Meta- and Para-protons/carbons of phenyl groups |

| ~1.2 ppm (singlet) | ~27 ppm | tert-Butyl protons/carbons of pivaloyl group |

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. researchgate.netgoogle.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between:

The ortho-protons of the phenyl rings and the tin-bound ipso-carbon.

The tert-butyl protons and the carbonyl carbon of the pivaloyl group.

The tert-butyl protons and the quaternary carbon of the pivaloyl group.

These 2D NMR techniques, in conjunction with standard 1D ¹H, ¹³C, and ¹¹⁹Sn NMR, provide a complete picture of the molecular structure in solution. rsc.orgmdpi.com The ¹¹⁹Sn NMR chemical shift is particularly indicative of the coordination number of the tin atom. tandfonline.com

X-ray Diffraction Studies

Typically, triphenyltin(IV) carboxylates adopt a five-coordinate geometry around the central tin atom, resulting in a trigonal bipyramidal structure. nih.govbohrium.com The three phenyl groups occupy the equatorial positions, while the oxygen atoms from the carboxylate ligands occupy the axial positions. Depending on the nature of the carboxylate ligand and the crystallization conditions, these compounds can exist as monomers, dimers, or coordination polymers. researchgate.net In a polymeric structure, the carboxylate group bridges adjacent triphenyltin moieties. nih.gov

Below is a table of expected bond parameters for this compound, based on data from similar triphenyltin(IV) carboxylate structures.

| Parameter | Expected Value |

| Sn-C (phenyl) bond length | ~2.12 - 2.15 Å |

| Sn-O (carboxylate) bond length | ~2.20 - 2.40 Å |

| C-Sn-C (equatorial) bond angle | ~120° |

| O-Sn-O (axial) bond angle | ~180° |

| C-Sn-O bond angle | ~90° |

The determination of these parameters allows for an unambiguous confirmation of the compound's molecular structure in the solid state.

Analysis of the crystal structures of related organotin(IV) carboxylates reveals that C-H···O and C-H···π interactions are often significant in directing the three-dimensional architecture. rsc.org In the case of this compound, the following interactions would be anticipated:

C-H···O Hydrogen Bonds: These interactions would likely occur between the hydrogen atoms of the phenyl groups and the oxygen atoms of the pivaloyloxy ligands of adjacent molecules.

C-H···π Interactions: The hydrogen atoms of the phenyl or pivaloyl groups could interact with the electron-rich π-systems of the phenyl rings on neighboring molecules.

π···π Stacking: Phenyl rings from adjacent molecules may engage in offset or face-to-face π-stacking interactions, further stabilizing the crystal lattice.

The interplay of these weak forces dictates the formation of the final supramolecular assembly, influencing properties such as solubility and thermal stability.

Other Advanced Analytical Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques. researchgate.net

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ or other adducts. A key feature of the mass spectra of tin-containing compounds is the characteristic isotopic pattern arising from the multiple stable isotopes of tin.

The fragmentation of triphenyltin compounds typically proceeds through the sequential loss of the organic groups attached to the tin atom. tandfonline.comnih.govupce.cz For this compound, the expected fragmentation pathway would involve:

Loss of the pivaloyloxy group to give the [Ph₃Sn]⁺ cation at m/z 351.

Subsequent loss of phenyl groups from the [Ph₃Sn]⁺ fragment.

A table summarizing the expected major fragments is provided below.

| m/z | Identity |

| 451 | [M+H]⁺ (assuming the most abundant isotopes) |

| 351 | [Ph₃Sn]⁺ |

| 274 | [Ph₂SnH]⁺ |

| 197 | [PhSnH₂]⁺ |

| 120 | [Sn]⁺ |

This predictable fragmentation pattern provides strong evidence for the compound's identity and structure.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ugm.ac.idunila.ac.id The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to exhibit absorption bands characteristic of the phenyl and carboxylate chromophores. dergipark.org.trresearchgate.net

The primary electronic transitions observed would be:

π → π* transitions: These are associated with the aromatic phenyl rings and typically appear as strong absorptions in the range of 200-280 nm.

n → π* transitions: These are related to the carbonyl group of the pivaloyloxy ligand. These transitions are generally weaker and may be observed as a shoulder on the more intense π → π* bands.

The typical absorption maxima (λ_max) for related triphenyltin(IV) benzoates are found in the 280-310 nm range. ugm.ac.idunila.ac.id

| Compound Type | Expected λ_max (nm) | Transition |

| Triphenyltin(IV) Carboxylates | ~280-310 | π → π* and n → π* |

While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or X-ray crystallography, it is a valuable and straightforward technique for confirming the presence of the key chromophoric groups within the molecule.

Chemical Reactivity and Mechanistic Investigations of Triphenyl Pivaloyloxy Stannane

Reactivity in Cross-Coupling Reactions

Triphenyl(pivaloyloxy)stannane serves as a versatile coupling partner in Stille cross-coupling reactions, a powerful method for creating C-C bonds. thermofisher.comorganic-chemistry.orgwikipedia.org The reactivity of the organostannane is centered on the transfer of a phenyl group from the tin atom to another organic substrate, facilitated by a palladium catalyst.

In the Stille reaction, this compound can react with a variety of organic electrophiles, such as aryl, vinyl, or acyl halides and triflates, to form the corresponding cross-coupled products. libretexts.org The general transformation involves the palladium-catalyzed reaction where the phenyl group from the triphenyltin (B1233371) moiety is transferred to the electrophile. wikipedia.org The pivaloyloxy group, along with the other two phenyl groups, typically remains bonded to the tin atom, which forms a triorganotin halide or triflate byproduct.

The utility of organostannanes like this compound in Stille couplings is notable for their tolerance of a wide array of functional groups on both coupling partners. thermofisher.com This compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Table 1: Examples of Stille Cross-Coupling Reactions

| Organostannane | Electrophile | Catalyst | Product | Reference |

| R-Sn(Bu)₃ | Aryl-I | Pd(PPh₃)₄ | R-Aryl | organic-chemistry.org |

| Vinyl-Sn(Bu)₃ | Aryl-Br | PdCl₂(PPh₃)₂ | Vinyl-Aryl | wikipedia.org |

| Aryl-Sn(Me)₃ | Acyl-Cl | Pd(PPh₃)₄ | Aryl-Ketone | thermofisher.com |

The efficiency of the Stille cross-coupling reaction with this compound is significantly influenced by the choice of the palladium catalyst and the associated ligand system. The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org The nature of the catalyst and ligands can affect the rate and efficiency of each of these steps.

Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand is crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective in promoting the cross-coupling of various organostannanes. researchgate.net The use of specific ligands can enhance the rate of the reaction, improve yields, and broaden the substrate scope. Additives, such as copper(I) salts, can also accelerate the reaction rate, particularly the transmetallation step. researchgate.net

Table 2: Common Palladium Catalysts and Ligands in Stille Coupling

| Catalyst | Ligand | Characteristics |

| Pd(PPh₃)₄ | Triphenylphosphine | Commonly used, air-stable |

| Pd₂(dba)₃ | (varies) | Air-stable Pd(0) source, requires added ligand |

| Pd(OAc)₂ | (varies) | Pd(II) precatalyst, requires in situ reduction |

| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Bulky, electron-rich, accelerates reductive elimination |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, effective for challenging couplings |

The mechanism of the Stille reaction has been extensively studied. For a coupling partner like this compound, the key steps are transmetallation and reductive elimination.

Transmetallation: This step involves the transfer of the phenyl group from the tin atom of this compound to the palladium(II) center, which has already undergone oxidative addition with the electrophile. wikipedia.org The generally accepted mechanism involves the formation of an intermediate where the organostannane coordinates to the palladium complex. The exact mechanism can vary depending on the substrates and reaction conditions, but it results in the formation of a diorganopalladium(II) complex and a triorganotin species. nih.gov The nature of the carboxylate ligand on the tin atom can influence the rate of transmetallation.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups (the phenyl group from the stannane (B1208499) and the organic group from the electrophile) on the palladium(II) complex are coupled together to form the new C-C bond, regenerating the palladium(0) catalyst. wikipedia.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center and the nature of the organic groups to be coupled. acs.orgnih.gov Studies have shown that bulky, electron-donating ligands can promote this step. berkeley.edu

Reactions Involving the Pivaloyloxy Moiety

The pivaloyloxy group in this compound can also participate in chemical transformations, although this is less common than the cross-coupling reactivity of the phenyl groups.

The pivaloyloxy group is an ester functionality and can be cleaved under certain conditions. This deprotection can be achieved through hydrolysis under basic or acidic conditions, although the sterically hindered nature of the pivaloyl group can make this challenging. More specific methods for the cleavage of Sn-O bonds in organotin carboxylates can also be employed. For instance, reaction with stronger acids can lead to protonolysis of the tin-carboxylate bond. researchgate.net Additionally, certain reducing agents may effect the cleavage of this group. The specific conditions required for the cleavage of the pivaloyloxy group from the triphenyltin core would depend on the desired outcome and the stability of the rest of the molecule.

In certain contexts, acyloxy groups can act as directing groups in organic reactions, influencing the regioselectivity of a transformation by coordinating to a metal catalyst or by altering the electronic properties of the molecule. researchgate.net While there is limited specific information on the directing group effects of the pivaloyloxy moiety in this compound, it is conceivable that the oxygen atoms of the carboxylate could coordinate to a metal center, thereby influencing the reactivity at a nearby position. However, in the context of Stille cross-coupling, the primary role of the triphenyltin moiety is to act as a phenyl group donor, and the pivaloyloxy group is generally considered a non-transferable ligand.

Radical Reactions and Hydrostannation Processes

While this compound belongs to the broad class of organotin compounds, it is important to note that the radical reactions and hydrostannation processes discussed in this section are characteristic of organotin hydrides, such as Triphenyltin hydride (Ph₃SnH). ucl.ac.ukwikipedia.orgorganic-chemistry.org this compound, a tin(IV) carboxylate, does not possess the tin-hydride bond necessary to directly initiate these radical chain reactions. The key reactive species in these transformations is the triphenylstannyl radical (Ph₃Sn•), which is generated from the homolytic cleavage of the Sn-H bond in Triphenyltin hydride. ucl.ac.ukorganic-chemistry.org

Hydrostannation, the addition of a tin-hydride bond across an unsaturated carbon-carbon bond, is a prominent method for synthesizing vinylstannanes from alkynes. qub.ac.ukresearchgate.net When conducted under radical conditions, the regioselectivity of the addition can often be controlled by directing groups present in the substrate. ljmu.ac.uk

A significant example is the O-directed free radical hydrostannation of propargylic alcohols and ethers. ljmu.ac.uknih.gov In these reactions, the oxygen atom of the substrate is believed to coordinate to the triphenylstannyl radical, directing its addition to the proximal (α) carbon of the alkyne. This coordination control is particularly effective at higher concentrations of the stannane and at lower temperatures, leading to the preferential formation of the α-vinylstannane regioisomer. ljmu.ac.uk The reaction is typically initiated using a radical initiator like triethylborane (B153662) (Et₃B) with oxygen or azobisisobutyronitrile (AIBN). rsc.orglibretexts.org This methodology provides a powerful tool for the regio- and stereoselective synthesis of complex substituted vinylstannanes, which are valuable intermediates in organic synthesis. qub.ac.uk

The mechanism of free radical hydrostannation is a chain reaction involving several key steps. researchgate.netlibretexts.org

Initiation: A radical initiator generates a small number of radicals, which then react with Triphenyltin hydride to produce the chain-propagating triphenylstannyl radical (Ph₃Sn•). libretexts.org

Propagation:

The electrophilic Ph₃Sn• radical adds to the carbon-carbon triple bond of the alkyne. In O-directed reactions, this addition is guided to the α-carbon, forming a transient α-triphenylstannylvinyl radical intermediate. ljmu.ac.ukrsc.org

This vinyl radical then abstracts a hydrogen atom from another molecule of Ph₃SnH, yielding the vinylstannane product and regenerating the Ph₃Sn• radical, which continues the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

Definitive evidence for the existence of the proposed α-triphenylstannylvinyl radical intermediates has been obtained through Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.govresearchgate.net Low-temperature EPR studies of the O-directed hydrostannation of dialkyl propargylic alcohols with Ph₃SnH have allowed for the direct observation and characterization of these key intermediates. ljmu.ac.ukrsc.org The analysis of the resulting spectra, including isotropic hyperfine splitting patterns, has confirmed their structure. rsc.orgnih.govresearchgate.net

| Parameter | Value | Source(s) |

| Radical Species | α-triphenylstannylvinyl radical | rsc.org, nih.gov, researchgate.net |

| Spectroscopic Method | Electron Paramagnetic Resonance (EPR) | rsc.org, unibo.it |

| ¹¹⁹/¹¹⁷Sn Hyperfine Coupling Constant (a) | 9.5 mT (95 G) | rsc.org, nih.gov, researchgate.net |

| ¹Hβ Hyperfine Coupling Constant (a) | 1.1 mT | rsc.org, nih.gov, researchgate.net |

| Stabilization Factor | C–Sn–σ-bond/SOMO hyperconjugation | rsc.org |

This interactive table summarizes key spectroscopic data for the α-triphenylstannylvinyl radical intermediate, as identified by EPR spectroscopy.

These mechanistic studies, supported by spectroscopic evidence, have solidified the understanding of these reactions as proceeding through a free radical mechanism under strict O–Sn coordinative control, rather than alternative ionic pathways. ljmu.ac.ukrsc.org

Coordination Chemistry of the Tin Center in this compound

The tin(IV) atom in this compound is characterized by a significant Lewis acidic nature, which governs its coordination chemistry. This property allows the tin center to readily interact with Lewis bases (donor ligands), often resulting in an expansion of its coordination number from the typical four to five or even six. bg.ac.rs

In its ground state, the tin atom in this compound can be described as having a tetrahedral geometry. However, as a Lewis acid, it can accept electron pairs from a wide variety of donor ligands. These ligands are typically neutral or anionic species containing heteroatoms with lone pairs, such as oxygen, nitrogen, or sulfur.

The interaction with a donor ligand leads to the formation of a coordination complex or adduct. This process involves the rehybridization of the tin center's orbitals to accommodate the incoming ligand, resulting in a change in molecular geometry. The strength of the Lewis acid-base interaction depends on several factors, including the electron-withdrawing nature of the groups attached to the tin atom and the nucleophilicity of the donor ligand. The three electron-withdrawing phenyl groups enhance the Lewis acidity of the tin center in this compound.

A prominent feature of triphenyltin(IV) carboxylates, including this compound, is their tendency to form coordination polymers in the solid state. nih.govnih.govrsc.org In these structures, the carboxylate ligand of one molecule acts as a bridging ligand, coordinating to the tin atom of a neighboring molecule via its carbonyl oxygen atom.

This intermolecular O→Sn coordination results in a five-coordinate tin center. nih.govnih.gov X-ray diffraction studies on analogous triphenyltin carboxylates reveal that the resulting geometry around the tin atom is typically a distorted trigonal bipyramid (TBP). nih.govnih.gov In this arrangement, the three phenyl groups occupy the equatorial positions, while the oxygen atom from its own pivaloyloxy group and the bridging oxygen atom from the adjacent molecule occupy the axial positions. nih.gov This leads to the formation of one-dimensional helical or zig-zag polymer chains. nih.govrsc.org

| Feature | Description | Typical Values (from analogous structures) | Source(s) |

| Compound Class | Triphenyltin(IV) Carboxylates | N/A | nih.gov, nih.gov, nih.gov |

| Tin (Sn) Coordination Number | 5 | N/A | nih.gov, bg.ac.rs |

| Geometry at Sn Center | Trigonal Bipyramidal (TBP) | N/A | nih.gov, nih.gov |

| Ligand Positions (Equatorial) | Three Phenyl Groups | C-Sn-C angles ≈ 120° | nih.gov |

| Ligand Positions (Axial) | Two Oxygen Atoms (from bridging carboxylates) | O-Sn-O angle ≈ 180° | nih.gov |

| Structure Type | Coordination Polymer (1D Chain) | N/A | nih.gov, rsc.org |

This interactive table summarizes the typical coordination environment of the tin atom in solid-state triphenyltin(IV) carboxylates, based on crystallographic data from similar compounds.

The formation of these adducts and coordination complexes is a key aspect of the structural chemistry of this compound and significantly influences its physical and chemical properties.

Applications of Triphenyl Pivaloyloxy Stannane in Contemporary Chemical Synthesis and Materials Science

Role in Organic Synthesis

Organotin compounds are versatile reagents and intermediates in organic synthesis. The unique properties of the tin-carbon and tin-oxygen bonds allow for a range of chemical transformations.

Building Block for the Synthesis of Complex Organic Molecules

Detailed studies outlining the use of Triphenyl(pivaloyloxy)stannane as a direct building block for complex organic molecules are not extensively documented. However, the broader class of organostannanes, particularly triorganotin compounds, are well-established precursors in carbon-carbon bond-forming reactions. For instance, in Stille coupling reactions, organostannanes are crucial for the formation of new carbon-carbon single bonds.

While this compound is not a typical organostannane used for Stille coupling due to the presence of the pivaloyloxy group, its triphenyltin (B1233371) moiety could potentially be functionalized or modified to participate in such cross-coupling reactions. The pivaloyloxy group, being a sterically hindered carboxylate, may also influence the reactivity and selectivity in certain synthetic transformations.

Intermediates in Total Synthesis Strategies of Natural Products and Pharmaceuticals

There is a lack of specific examples in the scientific literature of this compound being used as an intermediate in the total synthesis of natural products or pharmaceuticals. The synthesis of complex molecules often requires highly specific and selective reagents, and it appears that other organotin compounds have been more widely adopted for these purposes.

The potential for this compound to act as an intermediate would likely depend on the specific synthetic route and the desired transformations. For example, the triphenyltin group could be employed as a protecting group or as a precursor to other functional groups under specific reaction conditions.

Development of Novel Synthetic Methodologies

The exploration of this compound in the development of novel synthetic methodologies is an area that warrants further investigation. The unique combination of the bulky triphenyltin group and the pivaloyloxy ligand could lead to new reactivity patterns. For instance, it could potentially be used in stereoselective reactions where the steric bulk of the triphenyltin moiety could influence the stereochemical outcome.

Research into the reactivity of the tin-oxygen bond in this compound could also unveil new synthetic applications, possibly in acylation reactions or as a precursor for other functionalized organotin reagents.

Catalytic Applications

Organotin compounds are widely recognized for their catalytic activity in various organic reactions, particularly in esterification and polymerization processes.

This compound as a Component in Catalytic Systems

While specific studies detailing this compound as a catalyst component are scarce, the broader family of organotin carboxylates is known to exhibit catalytic activity. These compounds can function as Lewis acid catalysts, activating carbonyl groups towards nucleophilic attack. The tin atom in this compound is electrophilic and can coordinate to the oxygen of a carbonyl group, thereby enhancing its reactivity.

The catalytic efficacy of such a system would be influenced by the nature of the ligands on the tin atom. The phenyl groups are electron-withdrawing, which can increase the Lewis acidity of the tin center, while the pivaloyloxy group may modulate the steric and electronic environment around the catalytic site.

Role in Esterification and Polycondensation Reactions

Organotin compounds, including various carboxylates, are well-established catalysts for esterification and polycondensation reactions. They are particularly effective in promoting the formation of polyesters and polyurethanes. The mechanism generally involves the coordination of the organotin catalyst to the carbonyl oxygen of the carboxylic acid or ester, followed by nucleophilic attack from the alcohol.

Given this precedent, this compound could potentially serve as a catalyst in these transformations. The bulky pivaloyloxy group might influence the selectivity of the catalytic process, for instance, by favoring reactions with less sterically hindered substrates.

Below is a table summarizing the potential, inferred applications of this compound based on the known reactivity of related organotin compounds.

| Application Area | Specific Role | Basis of Inference |

| Organic Synthesis | Precursor for C-C bond formation | General reactivity of organostannanes in cross-coupling reactions. |

| Potential intermediate | Use of organotin moieties as protecting or directing groups. | |

| Development of new methods | Unique steric and electronic properties of the compound. | |

| Catalysis | Lewis acid catalyst component | Known Lewis acidity of organotin compounds. |

| Esterification catalyst | Established use of organotin carboxylates in esterification. | |

| Polycondensation catalyst | Widespread application of organotin compounds in polymerization. |

Applications in Hydrosilylation Reactions

Currently, there is a lack of specific research data directly implicating this compound as a catalyst in hydrosilylation reactions. The field of catalytic hydrosilylation, a pivotal process for the formation of silicon-carbon bonds, is predominantly centered around transition metal complexes, particularly those based on platinum. nih.govnih.govmdpi.com These catalysts are well-established for their high efficiency in the addition of Si-H bonds across unsaturated carbon-carbon bonds, a fundamental reaction in the synthesis of organosilicon compounds and the production of silicone polymers. nih.govmdpi.com

The common mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the platinum center, followed by coordination of the olefin, migratory insertion, and reductive elimination of the product. nih.govmdpi.com While organotin compounds, including various carboxylates, are recognized for their catalytic activity in other polymerization reactions such as the formation of polyurethanes researchgate.net, their role in catalyzing hydrosilylation is not prominently featured in the scientific literature. Research into alternative, non-platinum-based catalysts for hydrosilylation is an ongoing area of investigation, driven by the high cost of precious metals. However, these studies have largely focused on other transition metals and have not highlighted organotin compounds like this compound.

Contributions to Materials Science

The contributions of this compound to materials science are primarily understood through the broader applications of organotin compounds, particularly triphenyltin derivatives. These compounds have been utilized as catalysts and stabilizers in polymer chemistry and as biocidal additives in various formulations. afirm-group.comnih.govlupinepublishers.com

While organotin compounds are widely used as catalysts in the production of polymeric materials, such as polyurethane (PU) and as heat stabilizers for polyvinyl chloride (PVC) afirm-group.comlupinepublishers.com, there is limited specific information on this compound serving as a direct precursor or monomer in polymerization reactions to form the main polymer backbone. The synthesis of organotin-containing polymers, such as polystannanes, typically involves the polymerization of organotin dihydrides or the reaction of organotin dihalides with difunctional Lewis bases. researchgate.netresearchgate.nettorontomu.ca

In the context of coatings, the application of this compound is more likely as an additive rather than a primary film-forming precursor. Organotin compounds, due to their biocidal properties, have been incorporated into coating formulations to prevent biofouling. inchem.org

The integration of specific organotin compounds into advanced functional materials is an area of ongoing research. Organotin-containing polymers have been explored for various applications due to their unique properties. researchgate.netuobabylon.edu.iq For instance, the incorporation of tin atoms into a polymer can influence its thermal stability, refractive index, and biological activity. mdpi.com

The most well-documented application for triphenyltin compounds, and by extension this compound, is in the formulation of antifouling and agricultural products.

Antifouling Formulations:

Triphenyltin compounds have a long history of use as biocides in marine antifouling paints. inchem.org These compounds are effective at preventing the settlement and growth of marine organisms such as algae, barnacles, and mollusks on submerged surfaces. The triphenyltin moiety is the active biocidal agent, and the pivaloyloxy group in this compound would act as a leaving group, releasing the active triphenyltin cation into the marine environment.

The effectiveness of triphenyltin compounds in antifouling coatings is well-established, although their use has been largely curtailed due to their significant environmental toxicity and impact on non-target marine organisms. inchem.org

Agricultural Chemical Formulations:

In agriculture, triphenyltin compounds have been utilized as non-systemic foliar fungicides. inchem.org They have shown efficacy against a range of fungal diseases on various crops. The mode of action involves the inhibition of oxidative phosphorylation in fungi. Similar to its role in antifouling paints, the triphenyltin portion of the molecule is responsible for the fungicidal activity. The pivaloyloxy group would influence the compound's solubility and release characteristics in the formulation.

Below is a table summarizing the general biocidal applications of triphenyltin compounds.

| Application Area | Target Organisms | Compound Class |

| Marine Antifouling | Algae, Barnacles, Mollusks | Triphenyltin Compounds |

| Agricultural Fungicide | Various Fungi | Triphenyltin Compounds |

Computational and Theoretical Studies of Triphenyl Pivaloyloxy Stannane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying organotin carboxylates. rasayanjournal.co.in These methods are used to predict molecular properties with high accuracy, providing a deep understanding of the system's behavior.

The electronic structure of Triphenyl(pivaloyloxy)stannane dictates its fundamental chemical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Bonding in triphenyltin (B1233371) carboxylates is a subject of significant interest. The nature of the tin-oxygen (Sn-O) bond can vary from purely covalent to having significant ionic character, and it can be influenced by the coordination number of the tin atom. In related five-coordinate triphenyltin compounds, the tin center often adopts a distorted trigonal-bipyramidal geometry. nih.govnih.gov

Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the specific nature of these bonds. researchgate.net For instance, analysis of the electron density at the bond critical point (BCP) between the tin and oxygen atoms can elucidate the degree of covalent versus closed-shell (ionic) interaction. In a similar compound, chloridotriphenyl(triphenyl phosphate-κO)tin(IV), a QTAIM analysis revealed the presence of a BCP between the tin and oxygen atoms, and a positive value for the Laplacian of the electron density at this point, which is characteristic of a closed-shell interaction, suggesting a bond with significant ionic character. nih.gov

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 5.5 to 6.5 eV |

| Mulliken Charge on Sn | Partial atomic charge on the tin atom | +1.2 to +1.5 e |

| Mulliken Charge on O (C=O) | Partial atomic charge on the carbonyl oxygen | -0.6 to -0.8 e |

Theoretical calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on its potential energy surface. aps.org For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Like other triphenyltin carboxylates, the tin atom in this compound can be four- or five-coordinate. In the solid state, many triphenyltin carboxylates form coordination polymers where the carboxylate group bridges two tin atoms, leading to a five-coordinate tin center with a trigonal bipyramidal geometry. nih.gov In such a structure, the three phenyl groups typically occupy the equatorial positions, while the oxygen atoms from the carboxylate ligands occupy the axial positions. nih.gov Computational geometry optimization can predict these parameters with high fidelity, often matching crystallographic data closely. researchgate.net

| Parameter | Description | Typical Value Range (Å or °) | Reference |

|---|---|---|---|

| Sn-O (axial) | Bond length between tin and an axial oxygen atom | 2.20 - 2.40 Å | nih.gov |

| Sn-C (equatorial) | Bond length between tin and an equatorial phenyl carbon | 2.10 - 2.20 Å | nih.gov |

| O-Sn-O (axial) | Angle between the two axial oxygen atoms and the tin center | ~175 - 180° | nih.gov |

| C-Sn-C (equatorial) | Angle between two equatorial phenyl carbons and the tin center | ~115 - 125° | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping the entire energy landscape of a chemical reaction, providing a step-by-step description of the transformation from reactants to products. rsc.org This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. nih.gov

Prediction of Structure-Reactivity Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's computed electronic and geometric structure and its observed chemical reactivity. By calculating a range of quantum chemical descriptors for a series of related compounds, it is possible to build predictive models. rasayanjournal.co.in

For this compound and related organotin compounds, reactivity is often linked to the Lewis acidity of the tin center. researchgate.net Computational descriptors such as the partial charge on the tin atom, the energy of the LUMO, and global electrophilicity index can quantify this acidity. rasayanjournal.co.in By correlating these calculated parameters with experimental reaction rates or biological activities for a series of triphenyltin carboxylates, a quantitative structure-activity relationship (QSAR) or structure-reactivity relationship (QSRR) can be developed. For example, a higher positive charge on the tin atom and a lower LUMO energy would be expected to correlate with enhanced reactivity towards nucleophiles. These theoretical models can then be used to predict the reactivity of new, unsynthesized compounds and to guide the design of organotin reagents with tailored properties.

Future Research Directions and Emerging Trends in Triphenyl Pivaloyloxy Stannane Chemistry

Innovations in Stereoselective Synthesis and Derivatization

Future research into Triphenyl(pivaloyloxy)stannane is expected to focus significantly on developing novel stereoselective synthesis and derivatization methods. The ability to control the three-dimensional arrangement of atoms is paramount in creating compounds with specific biological activities or catalytic properties.

One promising avenue is the use of chiral auxiliaries. These are chiral molecules temporarily attached to the substrate to guide the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com For this compound, this could involve the synthesis of new derivatives where either the phenyl or the pivaloyloxy groups are modified with chiral entities. Such modifications could lead to new chiral reagents for asymmetric synthesis, a field of immense importance in medicinal chemistry and materials science. researchgate.netnih.gov The development of racemization-free coupling reagents is another critical area that could provide greener and more efficient routes to chiral amides and peptides, a strategy that could be adapted for the synthesis of novel, optically active this compound derivatives. rsc.org

Furthermore, the synthesis of new organotin(IV) carboxylates with varied functionalities is an active area of research. sysrevpharm.orgnih.gov By introducing different carboxylate ligands, researchers can fine-tune the electronic and steric properties of the molecule, potentially leading to derivatives of this compound with enhanced or entirely new chemical reactivities.

Expansion of Catalytic Applications to New Chemical Transformations

While organotin compounds have a history of use in catalysis, future research aims to expand their roles beyond traditional applications. sysrevpharm.orgsysrevpharm.org For this compound, this involves exploring its potential in novel catalytic cycles.

A significant emerging trend is the development of photocatalytic applications. rsc.org Researchers are investigating the use of metal complexes to drive chemical reactions with visible light, a more sustainable energy source. Triphenyltin (B1233371) complexes, in general, are being explored for their photocatalytic potential, and this compound could serve as a valuable precursor or catalyst in such systems. rsc.orgmdpi.com The focus is on developing earth-abundant metal complexes as photocatalysts to replace rarer and more toxic options. rsc.org

Moreover, the catalytic activity of organotin compounds in various organic reactions continues to be an area of interest. sysrevpharm.org Future studies may uncover new catalytic capabilities for this compound in reactions such as cross-coupling, polymerization, and other fine chemical syntheses. The design of new organotin catalysts with enhanced selectivity and efficiency is a key objective.

Exploration of Novel Functional Materials Incorporating the Compound

The incorporation of organotin compounds into functional materials is a rapidly growing field, and this compound is a candidate for the development of new materials with unique properties.

One area of exploration is the use of organotin compounds in polymer chemistry. Organotin-containing copolymers can exhibit improved thermal stability, and their properties can be tuned by varying the organotin monomer. mdpi.com this compound could be used as a monomer or a catalyst in the synthesis of novel polymers with tailored characteristics.

Another exciting prospect is the use of organotin carboxylates as precursors for functional tin oxide (SnO2) materials. Tin oxide is a key material in various applications, including gas sensors, transparent conducting oxides, and catalysts. By carefully designing and decomposing organotin precursors like this compound, it may be possible to create nanostructured SnO2 materials with controlled morphology and enhanced performance.

Furthermore, triphenyltin(IV) carboxylates have shown potential in the development of materials with interesting biological activities, including exceptionally high cytotoxicity against certain cancer cell lines. nih.govmdpi.combg.ac.rsnih.gov Research in this area could lead to the development of new therapeutic agents or functional materials for biomedical applications.

Advancements in In Situ Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on advanced in situ characterization techniques to monitor the reactions of this compound in real-time.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow researchers to observe the formation of intermediates and track the progress of a reaction as it happens. cardiff.ac.ukfu-berlin.dersc.org This provides invaluable mechanistic insights that are often missed with traditional analytical methods. For instance, in situ NMR has been successfully used to monitor the formation of metal-organic frameworks, and similar methodologies could be applied to study the reactions of this compound. cardiff.ac.ukrsc.org The development of specialized setups, such as LED-NMR for monitoring photochemical reactions, will be particularly relevant for exploring the photocatalytic applications of this compound. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, will also play a crucial role in complementing experimental data. researchgate.netresearchgate.netnih.gov These theoretical methods can provide detailed information about reaction pathways, transition states, and the electronic structure of molecules, aiding in the interpretation of experimental results and the prediction of new chemical phenomena.

Sustainable Chemistry Approaches in Organotin Research

The principles of green chemistry are increasingly influencing the direction of chemical research, and the field of organotin chemistry is no exception. acs.orgsphinxsai.comnih.govnih.govgreenchemistry-toolkit.org Future work on this compound will undoubtedly be shaped by the drive for more environmentally benign chemical processes.

A major focus is the development of sustainable alternatives to traditional organotin reagents, particularly in radical chemistry where toxic tin hydrides have been widely used. researchgate.netrsc.orgresearchgate.netnih.gov Researchers are exploring new reagents and catalytic systems that can perform similar transformations with a reduced environmental impact. This includes the use of electrochemical methods and photoredox catalysis to generate radicals under milder and cleaner conditions. rsc.orgresearchgate.netnumberanalytics.com

The application of green chemistry principles also extends to the synthesis of this compound itself. This involves optimizing reaction conditions to reduce energy consumption, minimizing the use of hazardous solvents, and improving atom economy. acs.orgsphinxsai.comnih.gov The use of renewable feedstocks and the design of chemical products that are biodegradable are also key goals of sustainable chemistry that will shape the future of organotin research. nih.govnumberanalytics.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying Triphenyl(pivaloyloxy)stannane?

- Methodology : Use recrystallization in diethyl ether to isolate high-purity crystals, as demonstrated in structurally similar organotin compounds. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the tin center. Post-synthesis, confirm purity via melting point analysis and NMR spectroscopy .

- Key Parameters : Solvent choice (e.g., diethyl ether), temperature control during crystallization (293 K), and inert gas purging .

Q. How can the crystal structure of this compound be characterized?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with Cu Kα radiation (λ = 1.54178 Å) and a Rigaku AFC6R diffractometer. Refine data using programs like TEXSAN, focusing on Sn–C and Sn–O bond lengths to confirm tetrahedral geometry around the tin atom.

- Critical Data : Anisotropic displacement parameters (U11, U22, U33) and atomic coordinates for Sn and ligand atoms. Compare deviations from ideal tetrahedral angles (e.g., 7° as in related structures) .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Classify the compound under hazardous substance codes (e.g., PRTR 1-405) due to organotin toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 0–6°C to prevent decomposition. Dispose of waste via certified hazardous waste protocols, referencing regulations for stannane derivatives .

Advanced Research Questions

Q. How do steric effects from the pivaloyloxy ligand influence reactivity in cross-coupling reactions?

- Methodology : Compare reaction rates and yields of this compound with analogs (e.g., Triphenyltin acetate) in Stille couplings. Use density functional theory (DFT) to model steric hindrance from the bulky pivaloyloxy group.

- Data Analysis : Correlate crystallographic data (e.g., Sn–O–C bond angles from SC-XRD) with computational results to explain reduced reactivity in sterically crowded systems .

Q. What spectroscopic techniques are optimal for analyzing vibrational modes in this compound?

- Methodology : Perform FTIR spectroscopy in the 600–850 cm<sup>-1</sup> range to study Sn–H bending modes. Use high-resolution instruments (e.g., Bruker 120 HR interferometer) with a resolution of 2.1 × 10<sup>−3</sup> cm<sup>−1</sup>. Assign peaks via comparison to monoisotopic stannane (116SnH4) reference spectra.

- Key Findings : Identify dyad/triad bending modes and compare with computational predictions for validation .

Q. How does thermal stability vary between this compound and its acetate analog?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen to compare decomposition temperatures. Monitor Sn–O bond cleavage via mass spectrometry (MS).

- Data Interpretation : Higher thermal stability in the pivaloyloxy derivative is expected due to increased steric protection of the tin center. Validate with SC-XRD data on bond lengths and angles .

Contradictions and Resolution

- Crystallographic Geometry : reports near-tetrahedral geometry for Sn centers, but computational models may predict distortions due to ligand bulk. Resolve via combined SC-XRD and DFT studies .

- Toxicity Classification : Some sources classify organotins under acute exposure hazards (e.g., MEDITEXT®), while others focus on chronic effects. Prioritize recent regulatory guidelines (e.g., EPA) for safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.